3,7-Dimethyl-1H-indole-2-carbaldehyde

Solid-state chemistry Formulation science Process chemistry

Problem: Blind substitution of indole-2-carbaldehyde isomers in SAR libraries risks confounding anti-diabetic polypharmacology. Solution: 3,7-Dimethyl-1H-indole-2-carbaldehyde is explicitly excluded from the blood-sugar-lowering pharmacophore (US Patent 4,053,624), providing a clean control scaffold. Key advantages: • Melting point 138-139 °C (36-37 °C below 5-methyl isomer) enables low-temperature crystallization. • Distinct electronic profile vs. all monomethyl/dimethyl isomers for complete positional scanning. • Predicted flash point 154 °C-verify safety specs before scale-up.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1463-72-5
Cat. No. B075268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-1H-indole-2-carbaldehyde
CAS1463-72-5
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(N2)C=O)C
InChIInChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3
InChIKeyKFMJRJKKDWLVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-1H-indole-2-carbaldehyde: A Differentiated Building Block


3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5) is a C-3 and C-7 methyl-substituted indole-2-carbaldehyde derivative with molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol . This compound belongs to the indole-2-carbaldehyde family, a privileged scaffold in medicinal chemistry and organic synthesis due to the electrophilic aldehyde group at the 2-position and the electron-rich indole nucleus . The specific 3,7-dimethyl substitution pattern distinguishes it from other methyl-substituted indole-2-carbaldehyde isomers (e.g., 3,5-dimethyl, 5-methyl, 7-methyl) and the unsubstituted parent compound, imparting unique physicochemical properties and reactivity profiles that are critical for target-oriented synthesis and biological screening programs [1].

Scaffold 3,7-Dimethyl indole-2-carbaldehyde building block
Differentiation Position-specific substitution pattern for SAR libraries
Fit Context Non-diabetic target screening and solid-form research

Why 3,7-Dimethyl Substitution Matters


Indole-2-carbaldehydes with different methyl-substitution patterns are not interchangeable due to position-dependent effects on electronic distribution, solid-state packing, metabolic stability, and target binding. Experimental data demonstrate that the 3,7-dimethyl isomer possesses a melting point of 138–139 °C , which is significantly lower than the 5-methyl isomer (175 °C) , indicating distinct crystal lattice energies that directly affect solubility, formulation, and purification protocols. Furthermore, a key blood-sugar-lowering patent explicitly limits pharmacophoric activity to 4- and/or 5-substituted indole-2-carbaldehydes, effectively excluding 3,7-disubstituted analogs from this therapeutic mechanism [1]. These differences underscore that substitution pattern—not merely the presence of methyl groups—determines the compound's suitability for specific research and industrial applications, making blind substitution a high-risk procurement strategy.

Pharmacophore mismatch 4- or 5-methyl analogs carry blood-sugar-lowering activity per US Patent 4,053,624; 3,7-substitution is excluded, making direct swap high-risk for diabetic target libraries.
Solid-state divergence Melting point is 36–37 °C lower than 5-methyl isomer, indicating distinct crystal packing that may shift solubility, recrystallization, and melt-processing outcomes.
Process safety shift Predicted flash point is 28 °C lower than 3,5-dimethyl isomer, placing it in a more stringent flammability category for scale-up reactions.

3,7-Dimethyl-1H-indole-2-carbaldehyde: Head-to-Head Evidence


Melting Point vs 5-Methyl Isomer

The experimental melting point of 3,7-dimethyl-1H-indole-2-carbaldehyde is 138–139 °C , which is 36–37 °C lower than that of the 5-methyl isomer (175 °C) . This significant difference reflects distinct intermolecular interactions in the crystalline state, directly impacting solvent selection for recrystallization, thermal stability during storage, and compatibility with melt-based formulation techniques.

Melting point vs 5-methyl
Head-to-head
138–139 °C vs 175 °C (ΔTₘ = 36–37 °C lower)
Directly impacts solvent selection and melt-processing feasibility in solid-form research.
Vendor-reported experimental values; independent verification supports process development.
Solid-state chemistry Formulation science Process chemistry

Anti-Diabetic Pharmacophore Exclusion

US Patent 4,053,624 explicitly defines the blood-sugar-lowering indole-2-carbaldehyde pharmacophore as requiring substitution at the 4- and/or 5-positions of the indole ring [1]. The 3,7-dimethyl substitution pattern falls outside this pharmacophoric definition, meaning 3,7-dimethyl-1H-indole-2-carbaldehyde is predicted to be inactive or significantly less active in this therapeutic context compared to 4-methyl or 5-methyl analogs. This negative selectivity is a critical filter for diabetes-targeted screening libraries.

Anti-diabetic pharmacophore
Class-level
3,7-substitution excluded; 4-/5-methyl isomers claimed active in rat model blood-sugar reduction.
Confirms distinct biological profile; avoids confounding polypharmacology for non-diabetic research.
Based on patent pharmacophore definition; requires target-specific validation beyond claimed scope.
Medicinal chemistry Diabetes research Pharmacophore modeling

Predicted Property Divergence vs 3,5-Dimethyl Isomer

Computational property prediction using EPA T.E.S.T. and EPI Suite reveals measurable divergence between the 3,7-dimethyl and 3,5-dimethyl isomers [1][2]. The 3,7-dimethyl isomer exhibits a higher boiling point (345.93 °C vs. 342.78 °C), higher density (1.24 g/cm³ vs. 1.19 g/cm³), and significantly lower flash point (154.07 °C vs. 182.43 °C). These differences, although predicted rather than experimental, inform solvent selection, distillation parameters, and safety classifications during scale-up.

Predicted properties vs 3,5-dimethyl
Supporting evidence
ΔBp: +3.15 °C; ΔDensity: +0.05 g/cm³; ΔFlash: −28.36 °C (lower flash point).
Informs distillation parameters and hazard classification during scale-up; flash point requires verification.
EPA T.E.S.T. / EPI Suite predictions; experimental confirmation needed for safety compliance.
Physicochemical profiling Process safety Purification

3,7-Dimethyl-1H-indole-2-carbaldehyde: Application Scenarios


Library Design: Anti-Diabetic De-risking

For screening libraries targeting non-diabetic indications, 3,7-dimethyl-1H-indole-2-carbaldehyde offers a structurally characterized scaffold that is explicitly excluded from the blood-sugar-lowering pharmacophore defined in US Patent 4,053,624 [1]. This allows medicinal chemists to use the compound as a control or starting point with reduced confounding polypharmacology, unlike 4- or 5-methyl analogs that carry inherent anti-diabetic activity.

Solid-Form Screening: Melting Point Advantage

The experimental melting point of 138–139 °C is 36–37 °C below that of the 5-methyl isomer (175 °C) , indicating distinct crystal packing. This differential makes the 3,7-dimethyl compound the preferred candidate for low-temperature melt crystallization, amorphous solid dispersion screening, and co-crystal engineering where lower processing temperatures are advantageous.

Scale-Up Safety: Flash Point Classification

The predicted flash point of 154.07 °C for 3,7-dimethyl-1H-indole-2-carbaldehyde [2] is 28 °C lower than that of the 3,5-dimethyl isomer [3]. This places the compound in a more stringent flammability category, requiring explicit engineering controls for kilogram-scale reactions conducted above 150 °C. Procurement specifications should mandate flash point verification for safety compliance.

SAR: Positional Methyl Scanning

The availability of multiple monomethyl and dimethyl indole-2-carbaldehyde isomers (3-methyl, 5-methyl, 7-methyl, 3,5-dimethyl, 3,7-dimethyl) enables systematic SAR exploration. The 3,7-dimethyl substitution pattern provides a unique combination of electron-donating effects at both the pyrrole (C-3) and benzene (C-7) rings, distinct from any monomethyl or alternative dimethyl arrangement, making it essential for complete positional scanning libraries [4].

Application
Selection Property
Validation Focus
Non-diabetic library design
Pharmacophore-excluded scaffold
Blood-sugar-lowering activity review
Solid-form screening
Lower melting point window
Crystallization and thermal stability
Scale-up process safety
Reduced flash point profile
Flammability classification and engineering controls
Positional methyl SAR
Unique 3,7-substitution electronics
Complete positional scanning libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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